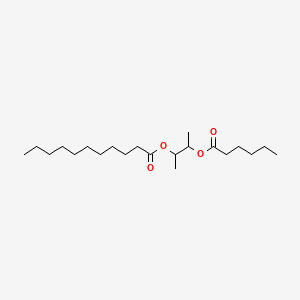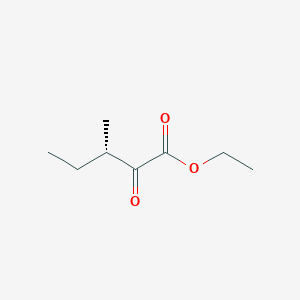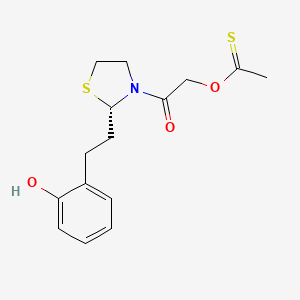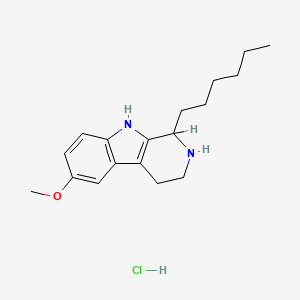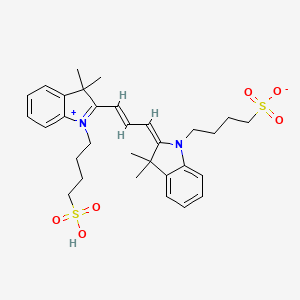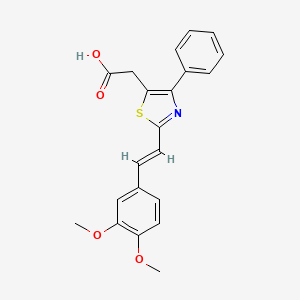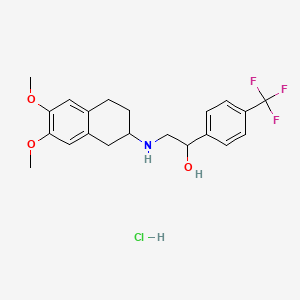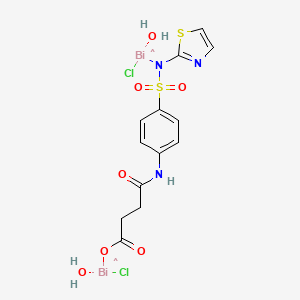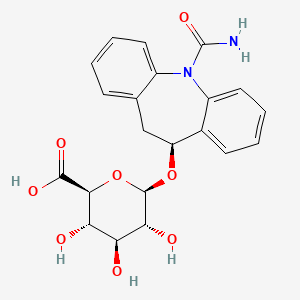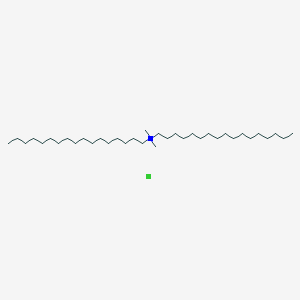
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 是一种复杂的具有独特结构的有机化合物,包含一个氧杂二嗪环和一个硫酮基团。
准备方法
合成路线和反应条件
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 的合成通常涉及在受控条件下适当前体的环化反应。反应条件通常包括使用氯仿或甲醇等溶剂,并且该过程可能需要加热和催化剂的存在来促进环化反应。
工业生产方法
该化合物的工业生产方法没有得到很好的记录,但它们可能涉及扩大实验室合成程序。这将包括优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。
化学反应分析
反应类型
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 可以进行各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 该化合物可以根据所用试剂和条件参与亲核取代或亲电取代反应。
常用试剂和条件
这些反应的常用试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)以及用于取代反应的各种亲核试剂或亲电试剂。反应条件通常涉及受控温度、溶剂和有时催化剂以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物取决于具体的反应类型。例如,氧化可能产生亚砜或砜,而还原可能产生硫醇或化合物的其他还原形式。取代反应可以引入各种官能团,导致多种衍生物。
科学研究应用
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建模块。
生物学: 该化合物的生物活性对于开发新的药物或研究生化途径非常重要。
工业: 它可用于生产具有独特性能的材料,例如聚合物或涂层。
作用机制
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 的作用机制涉及它与特定分子靶点的相互作用。这些相互作用会影响各种生化途径,从而导致该化合物观察到的效应。例如,它可以抑制某些酶或受体,改变细胞过程并导致治疗作用。
相似化合物的比较
类似化合物
类似的化合物包括其他氧杂二嗪衍生物和含硫酮的分子。例如:
- 具有不同取代基的 2H-1,2,4-氧杂二嗪-5(6H)-硫酮衍生物。
- 噻唑和噻二唑化合物。
独特性
2H-1,2,4-氧杂二嗪-5(6H)-硫酮,二氢-2-乙酰基-6-甲基-3-苯基-,顺-(±)- 的独特之处在于它将官能团和立体化学结构的特定组合。
属性
CAS 编号 |
103900-00-1 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC 名称 |
1-[(3R,6S)-6-methyl-3-phenyl-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2S/c1-8-12(17)13-11(14(16-8)9(2)15)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,13,17)/t8-,11+/m0/s1 |
InChI 键 |
XXYYJBWIYFIEIF-GZMMTYOYSA-N |
手性 SMILES |
C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2 |
规范 SMILES |
CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


